molecular formula C17H17N3O B2395619 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide CAS No. 303991-78-8

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide

Cat. No.: B2395619
CAS No.: 303991-78-8
M. Wt: 279.343
InChI Key: KBRBCAIFUKKRCU-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties . The structure of this compound consists of a benzimidazole ring fused to a benzene ring, with an ethyl linker and a methylbenzamide group attached.

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been found to interact with various enzymes and proteins . For instance, some N-benzimidazol-2yl benzamide analogues have been found to act as allosteric activators of human glucokinase . This suggests that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide may also interact with enzymes in a similar manner.

Cellular Effects

Benzimidazole derivatives have been found to have cytotoxic activities against various cell lines . They can also inhibit the segregation and elongation of gray mold mycelium, thereby preventing microtubule proteins from forming microtubules and other reticular structures, which in turn affects cell division .

Molecular Mechanism

Some benzimidazole derivatives have been found to bind to DNA grooves and have peroxide-mediated DNA-cleavage properties . They can also inhibit the formation of microtubules, thereby affecting cell division .

Temporal Effects in Laboratory Settings

It is known that benzimidazole derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

Some benzimidazole derivatives have shown significant hypoglycemic effects in animal models of type-2 diabetes .

Metabolic Pathways

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Transport and Distribution

Benzimidazole derivatives can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .

Subcellular Localization

Benzimidazole derivatives can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide is unique due to its specific combination of a benzimidazole ring, an ethyl linker, and a methylbenzamide group. This structure imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRBCAIFUKKRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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